

natural sources of yamogenin plants

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Compound Focus: Yamogenin

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Natural Plant Sources of Yamogenin

Yamogenin occurs in a variety of plants, often alongside its stereoisomer, diosgenin [1] [2]. The table below summarizes the key natural sources.

Plant Source	Scientific Name	Part of Plant Identified	Key Contextual Information
Fenugreek	<i>Trigonella foenum-graecum</i>	Seeds [3]	One of the most important steroidal saponins in the seed [3] [4] [5].
Wild Yam (Various species)	<i>Dioscorea</i> spp. (e.g., <i>D. collettii</i>)	Tuber [4] [1] [6]	Often a source of diosgenin; yamogenin is also present [7] [6].
Asparagus	<i>Asparagus officinalis</i>	Not Specified	A known source of yamogenin [4] [1] [5].
Agave	<i>Agave</i> species	Not Specified	A known source of yamogenin [4] [5].

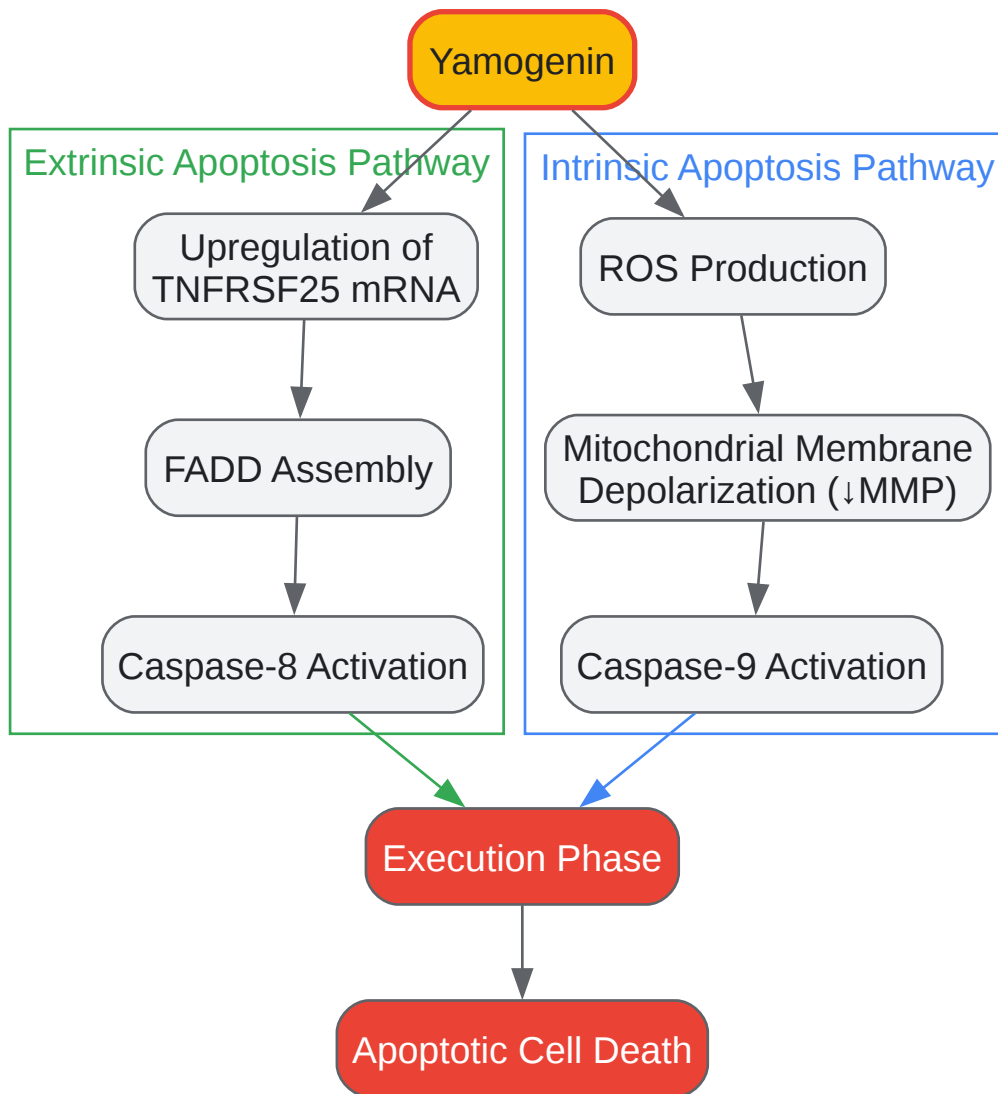
Documented Anticancer Mechanisms and Bioactivities

Recent in vitro studies have begun to elucidate the potent anticancer mechanisms of **yamogenin**, primarily through the induction of apoptosis via multiple pathways.

Cancer Cell Line / Biological Activity	Observed Effect and Mechanism of Action	Key Metrics (IC ₅₀ or other values)	Reference
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| **Gastric Cancer (AGS)** | Induced apoptosis via ROS production, mitochondrial membrane depolarization, caspase-8 & -9 activation; strongly upregulated *TNFRSF25* mRNA; enhanced effect with oxaliplatin/capecitabine. | IC₅₀ = 18.50 ± 1.24 µg/mL Combination IC₅₀ (with oxaliplatin) = 10.64 ± 0.18 µg/mL | [4] [5] | | **Ovarian Cancer (SKOV-3)** | Triggered apoptosis via intrinsic & extrinsic pathways; caused cell cycle arrest in sub-G1 phase; increased oxidative stress; depolarized mitochondrial membrane; activated caspases (-8, -9, -3/7). | IC₅₀ = 23.90 ± 1.48 µg/mL | [1] [2] | | **Antioxidant Activity** | Demonstrated moderate free radical scavenging ability in standard in vitro assays. | DPPH IC₅₀ = 704.7 ± 5.9 µg/mL ABTS IC₅₀ = 631.09 ± 3.51 µg/mL | [4] [5] | | **Antimicrobial Activity** | Showed a weak effect on tested bacteria strains, with the most notable activity against *Staphylococcus aureus*. | MIC = 350 µg/mL (for *S. aureus*) | [4] [5] |

The following diagram summarizes the key apoptotic mechanisms of **yamogenin** identified in gastric (AGS) and ovarian (SKOV-3) cancer cell lines, illustrating the interplay between the extrinsic and intrinsic pathways.



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Key Apoptotic Pathways Induced by **Yamogenin**

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

- **Cell Viability and Cytotoxicity (MTT Assay)**
 - **Cell Lines:** Human gastric cancer (AGS), ovarian cancer (SKOV-3), colon cancer (HCT116), squamous carcinoma (UM-SCC-6), and normal human fibroblasts or keratinocytes (HaCaT) as

controls [4] [1] [5].

- **Procedure:** Cells are seeded in 96-well plates and treated with a concentration range of **yamogenin** (e.g., 5-60 µg/mL) for 24-48 hours. MTT reagent is added and incubated. The formazan crystals formed are dissolved, and the absorbance is measured at 570 nm. Cell viability is calculated as a percentage of the untreated control [4] [5].
- **Real-Time Analysis:** Some studies used a Real-Time xCELLigence system, which measures electrical impedance to continuously monitor cell proliferation and viability [1] [2].

- **Apoptosis Detection (Flow Cytometry)**

- **Staining:** Cells are treated with **yamogenin**, then stained with Annexin V-FITC and propidium iodide (PI) [4] [5].
- **Analysis:** Flow cytometry distinguishes live cells (Annexin V⁻/PI⁻), early apoptotic cells (Annexin V⁺/PI⁻), late apoptotic cells (Annexin V⁺/PI⁺), and necrotic cells (Annexin V⁻/PI⁺) [4] [5].

- **Mechanism of Action Analysis**

- **Mitochondrial Membrane Potential (MMP):** Treated cells are stained with JC-1 dye. A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization, measured by flow cytometry [1] [5].
- **Reactive Oxygen Species (ROS):** Cells are incubated with a fluorescent ROS probe (e.g., H2DCFDA) after treatment. An increase in fluorescence intensity, measured by flow cytometry, indicates elevated ROS levels [1] [5].
- **Caspase Activity:** The activity of caspases (-8, -9, -3/7) is measured using luminescent or fluorescent substrates specific to each caspase. The luminescence/fluorescence signal is proportional to caspase activity [1] [2].
- **Gene Expression (RT-PCR):** Total RNA is extracted from treated cells and reverse transcribed to cDNA. The mRNA expression levels of target genes (e.g., *TNFRSF25*, *FADD*) are quantified using Real-Time PCR with specific primers, normalized to housekeeping genes [1] [5].

Research Implications and Future Directions

The current evidence positions **yamogenin** as a compelling candidate for further investigation. Future research should prioritize:

- **In Vivo Validation:** Confirming its efficacy and safety in animal models is a critical next step.
- **Synergistic Potential:** Its ability to enhance the effect of existing chemotherapeutics, like oxaliplatin, warrants exploration in more complex models [4] [5].

- **Structure-Activity Relationship:** A comparative study with its stereoisomer diosgenin could reveal key structural features for optimizing potency and selectivity [1] [8].

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